molecular formula C5H4BrCuN B14666530 2-Bromopyridine--copper (1/1) CAS No. 36264-49-0

2-Bromopyridine--copper (1/1)

Cat. No.: B14666530
CAS No.: 36264-49-0
M. Wt: 221.54 g/mol
InChI Key: IDIJNWFWDVPTOD-UHFFFAOYSA-N
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Description

Significance of Halopyridines as Synthons in Heterocyclic Chemistry

Halopyridines, particularly 2-halopyridines like 2-bromopyridine (B144113), are indispensable building blocks, or synthons, in heterocyclic chemistry. The pyridine (B92270) ring is a core structure in numerous natural products, pharmaceuticals, and agrochemicals. The presence of a halogen atom, such as bromine, at the 2-position introduces a reactive handle that allows for a wide array of chemical transformations.

The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the carbon atoms, especially at the 2- and 4-positions, susceptible to nucleophilic attack, a reactivity pattern distinct from that of halobenzenes. The bromine atom in 2-bromopyridine serves as an excellent leaving group in nucleophilic substitution reactions and is highly reactive in various transition-metal-catalyzed cross-coupling reactions. This reactivity is crucial for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex, highly functionalized pyridine derivatives. For instance, 2-bromopyridines are precursors for creating substituted 2-pyridones, which are themselves important structural motifs in medicinal chemistry and materials science. mdpi.com The strategic placement of the bromine atom facilitates regioselective functionalization, making it a versatile tool for chemists to design and synthesize target molecules with high precision.

Fundamental Role of Copper in Pyridine-Based Coordination and Organometallic Catalysis

Copper has long been a metal of choice in coordination chemistry and catalysis due to its relative abundance, low cost, and unique electronic properties. It can readily access multiple oxidation states, primarily Cu(I), Cu(II), and Cu(III), which is fundamental to its catalytic activity. In pyridine-based chemistry, copper plays a pivotal role. The nitrogen atom of the pyridine ring is an excellent N-donor ligand, readily coordinating to copper ions to form stable complexes. mahendrapublications.comrsc.org

These copper-pyridine complexes are central to numerous catalytic transformations. Copper-catalyzed reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, are powerful methods for forming C-N, C-O, and C-S bonds. rsc.org In these processes, the pyridine ligand can modulate the reactivity and stability of the copper catalyst. The formation of a copper-pyridine complex can enhance the solubility of the catalyst, prevent catalyst deactivation through aggregation, and influence the stereoselectivity of a reaction. Furthermore, copper catalysts are instrumental in azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and widely used reaction for which pyridine-based ligands can be employed to tune catalytic performance. mdpi.com The interaction between copper and pyridine is a cornerstone of organometallic catalysis, enabling transformations that are critical in fields ranging from drug discovery to polymer science. smolecule.comresearchgate.net

Overview of the 2-Bromopyridine–Copper (1/1) Complex within Modern Synthetic and Materials Science Contexts

The 2-Bromopyridine–copper (1/1) complex, identified by its CAS Number 36264-49-0, represents a specific and synthetically valuable coordination compound. smolecule.com While often generated in situ for catalytic applications, the isolated complex provides insight into the fundamental interactions between the copper center and the halopyridine ligand. Synthesis of the complex typically involves the direct reaction of 2-bromopyridine with a copper(I) salt, such as copper(I) iodide, in a suitable solvent. smolecule.com

Table 1: Physicochemical Properties of 2-Bromopyridine–copper (1/1)

Property Value
CAS Number 36264-49-0
Molecular Formula C₅H₄BrCuN
Molecular Weight 221.54 g/mol
IUPAC Name 2-bromopyridine;copper
Canonical SMILES C1=CC=NC(=C1)Br.[Cu]

| InChI Key | IDIJNWFWDVPTOD-UHFFFAOYSA-N |

Data sourced from public chemical databases. smolecule.com

In synthetic chemistry , the 2-bromopyridine–copper (1/1) complex is a key player in cross-coupling reactions. It facilitates the formation of C-N bonds in amination reactions and C-C bonds with various nucleophiles. smolecule.com Its utility is highlighted in multicomponent reactions, where it can catalyze the sequential formation of several bonds to construct complex heterocyclic scaffolds like imidazo[1,2-a]pyridines. researchgate.net

Table 2: Selected Catalytic Applications of 2-Bromopyridine and Copper Systems

Reaction Type Catalyst System Substrates Product Type Ref.
C-N Cross-Coupling CuI / 1,2-diol 2-Bromo-5-iodopyridine (B107189), Amines 5-Aminated-2-bromopyridines rsc.org
N-Arylation CuI / TMEDA 2-Hydroxypyridine, 2-Bromopyridine 2H-[1,2'-Bipyridin]-2-one mdpi.com

| Four-Component Reaction | Copper catalyst | 2-Bromopyridine, Sodium azide, Aldehydes, Isocyanides | Imidazo[1,2-a]pyridines | researchgate.net |

In materials science , the electronic properties of the 2-bromopyridine ligand, combined with the d-orbitals of the copper ion, make these complexes interesting candidates for new functional materials. Research into related copper(II) complexes with substituted bromopyridines has revealed diverse structural motifs, including monomeric, dimeric, and polymeric structures, with interesting magnetic and photoluminescent properties. mahendrapublications.comrsc.orgcapes.gov.brbohrium.com These characteristics suggest potential applications in developing materials with specific electronic or optical functions, such as components for organic light-emitting diodes (OLEDs) or as nodes in coordination polymers. The study of the 2-Bromopyridine–copper (1/1) complex and its derivatives continues to be a fertile ground for discovering new catalytic systems and advanced materials.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

36264-49-0

Molecular Formula

C5H4BrCuN

Molecular Weight

221.54 g/mol

IUPAC Name

2-bromopyridine;copper

InChI

InChI=1S/C5H4BrN.Cu/c6-5-3-1-2-4-7-5;/h1-4H;

InChI Key

IDIJNWFWDVPTOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)Br.[Cu]

Origin of Product

United States

Structural Elucidation and Coordination Chemistry of 2 Bromopyridine–copper 1/1 Architectures

Fundamental Coordination Modes of 2-Bromopyridine (B144113) as a Ligand

The interaction between 2-bromopyridine and a copper center is governed by the fundamental principles of ligand coordination chemistry, significantly modulated by the specific characteristics of the ligand itself.

Like its parent heterocycle, pyridine (B92270), 2-bromopyridine primarily functions as a monodentate ligand. Coordination to a metal center, such as copper, occurs through the lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring researchgate.net. This interaction forms a coordinate covalent bond, where the pyridine derivative acts as a Lewis base (electron donor) and the copper ion acts as a Lewis acid (electron acceptor). This is the most common and fundamental binding mode for pyridine-type ligands in transition metal complexes nih.gov. The strength and stability of this copper-nitrogen bond are influenced by both the electronic properties of the ligand and the oxidation state of the copper ion.

The presence of a bromine atom at the 2-position of the pyridine ring introduces significant steric and electronic effects that modify its coordination chemistry compared to unsubstituted pyridine.

Electronic Influence: Bromine is an electronegative atom that acts as an electron-withdrawing group through the inductive effect. This effect reduces the electron density on the pyridine ring and, consequently, on the nitrogen atom. A decrease in the basicity of the nitrogen atom can weaken the coordinate bond formed with the copper center. This electronic deactivation can influence the reactivity and thermodynamic stability of the resulting complex.

Advanced Spectroscopic and Analytical Characterization Techniques

The definitive characterization of the three-dimensional structures of 2-bromopyridine–copper complexes relies heavily on powerful analytical methods, with X-ray crystallography being the most conclusive.

Through single-crystal X-ray analysis, the exact spatial arrangement of the 2-bromopyridine ligands and any other co-ligands (such as halides) around the central copper ion can be determined. This analysis also reveals the crystal system (e.g., triclinic, monoclinic, orthorhombic) and the space group in which the compound crystallizes. While specific crystallographic data for a simple 1:1 2-bromopyridine-copper complex is not detailed in the provided sources, data from closely related structures illustrate the type of information obtained. For instance, copper(II) complexes with other substituted pyridines have been shown to crystallize in various systems, including triclinic and monoclinic.

CompoundCrystal SystemSpace GroupReference
(3-bromo-2-chloropyridine)dibromidocopper(II)TriclinicP-1 tandfonline.com
[CuCl2(2-aminopyrimidine)]nMonoclinicP21/m researchgate.net
CuL(4,4′-bipy)(H2O)2(ClO4)TriclinicP-1 e3s-conferences.org
trans-[CuCl2(2-ethylpyridine)2]TriclinicP1̄ nih.gov
[Cu4OCl6(2-ethylpyridine)4]MonoclinicP21/n nih.gov

The coordination polyhedron describes the geometric arrangement of the donor atoms from the ligands around the central copper ion. Copper ions, particularly Cu(II), are known for their flexible coordination sphere, often exhibiting distorted geometries due to the Jahn-Teller effect. X-ray crystallography provides precise details on these coordination environments. Common geometries for copper complexes include four-coordinate (tetrahedral or square planar), five-coordinate (square pyramidal or trigonal bipyramidal), and six-coordinate (octahedral, often distorted). For example, in the complex [CuCl2(C6H5Cl2N)2], the copper atom displays a distorted tetrahedral coordination researchgate.net. In other structures, tetragonally distorted octahedral geometries are frequently observed for Cu(II) centers mdpi.com.

Compound FeatureCoordination NumberGeometryReference
Cu atom in [CuCl2(C6H5Cl2N)2]4Distorted Tetrahedral researchgate.net
Cu atom in [CuCl2(C6H7ClN)2]4Square-planar researchgate.net
Cu(II) ion in [CuL(4,4′-bipy)(H2O)2]6Slightly Distorted Octahedron e3s-conferences.org
Cu(II) ion in trans-[CuCl2(2-ethylpyridine)2]4Square Planar nih.gov
Cu(II) ions in [Cu4OCl6(2-ethylpyridine)4]5Intermediate between Square Pyramidal and Trigonal Bipyramidal nih.gov

X-ray Crystallography (Single-Crystal and Powder Diffraction)

Elucidation of Intermolecular Interactions and Supramolecular Assembly (e.g., halogen bonds, π-stacking)

The supramolecular assembly of 2-bromopyridine–copper (1/1) architectures is significantly influenced by a variety of non-covalent interactions, including halogen bonds and π-stacking. These interactions dictate the crystal packing and the formation of higher-dimensional networks.

In complexes of copper(II) bromide with 2,5-dihalopyridines, halogen bonding plays a crucial role in forming one-dimensional polymeric chains. Specifically, in complexes involving 2-bromo-5-X-pyridines (where X = Cl, Br, I), both the C2- and C5-halogens participate in C–X···Br–Cu halogen bonds. The copper-coordinated bromide acts as the halogen bond acceptor, while the halogen substituents on the pyridine ring act as donors. jyu.fi The strength of these halogen bonds can be competitive between the C2 and C5 positions. jyu.fi Additionally, C2–X2···Cu contacts have been observed, inducing a pseudo-octahedral geometry for the Cu(II) ions. researchgate.net

Studies on copper(I) halide complexes with 2,5-dihalopyridines also reveal the formation of 3-D supramolecular networks linked by C–X···A–Cu halogen bonds (where A = I, Br). nih.govresearchgate.net The strength of these halogen bonds is noted to be greater than the C–X···X'–C interactions between two dihalopyridine ligands. nih.govresearchgate.net The nature of the halogen at the C2 position influences the halogen bonding capability; for instance, C2-fluorine is found to be a passive participant in halogen bonding. nih.govresearchgate.net

The interplay of these intermolecular forces—halogen bonding, π-stacking, and hydrogen bonding—results in diverse and complex supramolecular architectures in 2-bromopyridine–copper (1/1) and related complexes.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Raman spectroscopy are powerful tools for elucidating the vibrational fingerprints of 2-bromopyridine–copper (1/1) complexes, providing insights into the coordination environment of the copper center. Upon coordination of 2-bromopyridine to the copper ion, characteristic shifts in the vibrational frequencies of the ligand are observed.

In the IR spectra of copper(II) complexes, new weak bands in the far-IR region, typically between 505-508 cm⁻¹ and 538-544 cm⁻¹, are attributed to the V(Cu-O) and V(Cu-N) stretching modes, respectively. worldscientificnews.com The presence of a broad band around 3060 cm⁻¹ is indicative of aromatic C-H stretching, while a sharp band at approximately 2920 cm⁻¹ corresponds to the C-H stretching of methyl groups, if present in the ligand framework. worldscientificnews.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within 2-bromopyridine–copper (1/1) complexes. The absorption spectra of these complexes typically exhibit bands corresponding to ligand-to-metal charge-transfer (LMCT) and d-d transitions.

For many copper(II) complexes, a broad absorption peak is observed in the visible region, which can be attributed to electronic transitions. semanticscholar.org For instance, a series of 4-coordinated copper(II) complexes with 2-hydroxyphenones show a large absorbance peak in the 340–450 nm region and a smaller peak between 550–800 nm. semanticscholar.orgmdpi.com The lower energy band is often assigned to an LMCT transition. semanticscholar.orgmdpi.com Theoretical studies, such as those using time-dependent density functional theory (TD-DFT), can help to elucidate the nature of these electronic transitions. semanticscholar.orgmdpi.com

In the case of copper(I) complexes, the UV-Vis spectra can also provide valuable information. For example, the UV-Vis spectrum of a copper(I) complex with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol was used in conjunction with mass spectrometry to study its structure and stability. nih.gov The electronic properties, and thus the UV-Vis spectra, of copper complexes can be tuned by modifying the ligands, which has implications for applications such as dye-sensitized solar cells. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for characterizing the structure of 2-bromopyridine–copper (1/1) complexes in solution. ¹H and ¹³C NMR provide information about the ligand environment, while ³¹P NMR is useful when phosphine ligands are present.

¹H NMR: The ¹H NMR spectrum of free 2-bromopyridine shows characteristic signals for the pyridine ring protons. In CDCl₃, these appear at approximately δ 8.30-8.40 (m, 1H), 7.55-7.50 (m, 1H), 7.46-7.44 (m, 1H), and 7.26-7.21 (m, 1H). rsc.org Upon complexation with a paramagnetic Cu(II) center, the ¹H NMR signals of the ligand can be significantly broadened and shifted due to the paramagnetic effect. However, for spin-coupled dicopper(II) complexes, both antiferromagnetically and ferromagnetically coupled systems can exhibit relatively sharp, hyperfine-shifted ¹H NMR signals. marquette.edu Two-dimensional NMR techniques, such as COSY, can be used to assign these shifted signals. marquette.edu

¹³C NMR: The ¹³C NMR spectrum of uncomplexed 2-bromopyridine in CDCl₃ displays resonances at δ 150.3, 142.4, 138.6, 128.4, and 122.8. rsc.orgchemicalbook.com Similar to ¹H NMR, the ¹³C signals will be affected by the presence of a paramagnetic copper center upon complexation. For diamagnetic Cu(I) complexes, solid-state ¹³C CP/MAS NMR can be used to correlate solution NMR data with X-ray crystallographic structures. nih.gov

³¹P NMR: In cases where 2-bromopyridine–copper (1/1) complexes also contain phosphine ligands, ³¹P NMR spectroscopy is a valuable tool. The coordination of the phosphine ligand to the copper center results in a change in the ³¹P chemical shift compared to the free ligand.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a fundamental technique for studying paramagnetic species, such as Cu(II) complexes. The ESR spectrum provides information about the electronic structure and the coordination environment of the copper center.

For Cu(II) complexes, which have a d⁹ electronic configuration, the ESR spectra are often anisotropic, characterized by different g-values (gₓ, gᵧ, g₂) depending on the orientation of the molecule in the magnetic field. libretexts.org In many cases, particularly for square planar or square pyramidal geometries, the spectrum is axial, with gₓ ≈ gᵧ (g⊥) and g₂ (g∥) being distinct. libretexts.orgmdpi.com The g-values are sensitive to the nature of the ligands and the Cu-ligand bond. mdpi.com

The hyperfine coupling constant, A, which arises from the interaction of the unpaired electron with the copper nucleus (⁶³Cu and ⁶⁵Cu, both with I = 3/2), provides further structural information. The spectrum often shows four hyperfine lines in the parallel region. nih.gov The magnitude of the g∥ and A∥ values can be used to infer the nature of the donor atoms in the coordination sphere. nih.gov For example, a typical g∥ value for a 4-nitrogen donor set is around 2.21, with an A∥ of about 570 MHz. nih.gov

The following table summarizes typical ESR parameters for some Cu(II) complexes.

Complex Typeg∥g⊥A∥ (MHz)
Cu(II) with 4-N donors~2.21-~570
Cu(II) with 4-O donors~2.42-~390
[Cu(His)₂]2.237gₓ=2.044, gᵧ=2.047~555
Cu(II) in square planar coordination-~2.15-2.20-

Mass Spectrometry (MS) and Elemental Analysis for Stoichiometry Confirmation

Mass spectrometry (MS) and elemental analysis are essential techniques for confirming the stoichiometry and molecular weight of 2-bromopyridine–copper (1/1) complexes.

Mass Spectrometry: MS provides information about the mass-to-charge ratio of the complex and its fragments. Techniques such as Atmospheric Pressure Chemical Ionization (APCI) can be used to identify pseudomolecular and fragment ions, which in turn confirm the molecular mass of the complex in solution. nih.gov The fragmentation patterns observed in the mass spectrum can also offer insights into the structure and bonding within the complex. rsc.org For instance, in copper(II) complexes with o-benzoquinone mono-oximes, fragmentation involves the elimination of radicals and even-electron molecules, and in halogen-containing compounds, migration of the halogen to the metal center can be observed. rsc.org

Elemental Analysis: Elemental analysis provides the percentage composition of elements (typically C, H, N) in the synthesized complex. The experimentally determined percentages are compared with the calculated values for the proposed formula to confirm the stoichiometry. This technique is routinely used to verify the 1:1 ratio of 2-bromopyridine to copper in the complex. worldscientificnews.comresearchgate.net

Thermal Analysis (Thermogravimetric Analysis)

Thermogravimetric analysis (TGA) is a technique used to study the thermal stability and decomposition of 2-bromopyridine–copper (1/1) complexes. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

The thermal decomposition of copper complexes often occurs in distinct steps, which can be correlated with the loss of ligands or other components of the complex. researchgate.netresearchgate.net For example, in a study of the copper-mediated cross-coupling of 2-bromopyridines, the thermal stability of the reaction mixture was evaluated. A significant decomposition event was observed with an onset temperature of 115.5 °C in DMSO, which was considerably lower than the decomposition temperature of the solvent alone. researchgate.netacs.org In contrast, the reaction mixture in DMF showed no exothermic decomposition up to 400 °C. researchgate.netacs.org

Formation of Coordination Polymers and Discrete Molecular Complexes

The reaction of 2-bromopyridine with copper(I) halides can lead to the formation of various coordination architectures, ranging from simple discrete molecules to extended polymeric structures. The stoichiometry of the reactants, the nature of the halide, and the reaction conditions all play a crucial role in determining the final product.

In the realm of copper(I) coordination chemistry, the formation of one-dimensional polymers is a common motif, particularly with halide and pseudohalide bridging ligands. While specific structural data for a simple 1:1 complex of 2-bromopyridine and copper(I) is not extensively detailed in the provided information, analogous systems with 2,5-dihalopyridines and copper(I) halides demonstrate the prevalence of 1-D polymeric chains. researchgate.net These chains are typically formed by the bridging of copper(I) centers by the halide ions, with the 2-bromopyridine ligands coordinated to the metal centers.

For instance, in related 2,5-dihalopyridine-Cu(I) complexes, single-crystal X-ray diffraction analysis has revealed the formation of 1-D coordination polymers. researchgate.net A similar structural arrangement can be postulated for a 2-bromopyridine-copper(I) halide complex, where the copper(I) ions are linked by halide bridges to form a zigzag or linear chain, and the 2-bromopyridine molecules coordinate to the copper centers through their nitrogen atoms.

In a related copper(II) complex, Cu(2bp)₂Br₂ (where 2bp = 2-bromopyridine), a chain structure is formed based on Cu···Br₂···Br-Cu interactions, where Br₂ is the bromine atom on the 2-position of the 2,5-dibromopyridine ligand. researchgate.net Although this is a Cu(II) system, it highlights the potential for the bromo-substituent of the pyridine ligand to participate in the formation of the extended structure.

The coordination environment around the copper(I) center in such 1-D chains is often a distorted tetrahedron, with the copper ion being coordinated to two bridging halide ions and the nitrogen atom of the 2-bromopyridine ligand, with the fourth coordination site potentially being occupied by another bridging halide or a solvent molecule, depending on the specific stoichiometry and crystallization conditions.

Table 1: Crystallographic Data for Representative 1-D Copper-Halide Coordination Polymers with Pyridine-based Ligands

Compound/ComplexCrystal SystemSpace GroupKey Structural FeatureReference
[(2-aminopyrimidine)CuCl₂]nMonoclinicP2₁/mAsymmetrically bihalide bridged (CuX₂)n chains researchgate.net
[Cu₂Br₂(C₄H₈S)₂]n--Two-dimensional layers of rhomboid-shaped dinuclear Cu(μ₂-Br)₂Cu units nih.gov

Note: This table presents data for related compounds to illustrate the structural features of 1-D copper-halide polymers, in the absence of specific data for 2-Bromopyridine-copper(I).

While 1-D coordination polymers are formed through strong coordination bonds, these chains can further self-assemble into three-dimensional supramolecular networks through weaker non-covalent interactions. Halogen bonding plays a significant role in the crystal engineering of such architectures.

In the case of 2,5-dihalopyridine-Cu(I) halide complexes, the 1-D polymeric chains are linked by C−X···A–Cu halogen bonds (where X is the halogen on the pyridine ring and A is the halide coordinated to copper) to form 3-D supramolecular networks. researchgate.net It is reasonable to infer that a similar phenomenon would be observed in 2-bromopyridine-copper(I) complexes. The bromine atom of the 2-bromopyridine ligand can act as a halogen bond donor, interacting with the halide ion coordinated to the copper center of an adjacent chain, which acts as a halogen bond acceptor.

These C−Br···X–Cu halogen bonds are a type of directional non-covalent interaction that can effectively guide the packing of the 1-D chains in the solid state, leading to the formation of a stable and well-defined 3-D architecture. The strength of these halogen bonds is influenced by the electron-withdrawing power of other substituents on the pyridine ring. researchgate.net

The conformation of the pyridine ligand, particularly in complexes of the type L₂CuX₂ (where L is a substituted pyridine and X is a halide), can have a profound impact on the crystal structure and, consequently, the magnetic properties of the material. While the provided information primarily discusses this phenomenon in the context of copper(II) complexes, the underlying principles of steric and electronic interactions are broadly applicable.

In several copper(II) chloride and bromide complexes with 2-chloro-3-bromopyridine and 2,3-dichloropyridine, X-ray crystallography has shown the unusual co-crystallization of both syn- and anti-conformations of the ligands within the same crystal. researchgate.nettandfonline.com The syn-conformation refers to the arrangement where the substituents on the pyridine ring are oriented on the same side relative to the copper-nitrogen bond, while in the anti-conformation, they are on opposite sides.

The choice between these conformations is often dictated by a delicate balance of intramolecular steric hindrance and intermolecular packing forces. The canting of the pyridine rings relative to the coordination plane around the copper ion is another important structural parameter that is influenced by the ligand conformation and the nature of the substituents. rsc.org

These conformational differences can lead to variations in the copper coordination geometry and the intermolecular interactions, which in turn affect the magnetic behavior of the complexes. For example, some of these copper(II) complexes exhibit weak ferromagnetic interactions, while others show antiferromagnetic behavior, and this can be correlated with the specific supramolecular structure adopted in the solid state. researchgate.netrsc.org

Mechanistic Investigations of Copper Mediated Transformations Involving 2 Bromopyridine

Catalytic Cycles and Reaction Pathways

The mechanism of copper-catalyzed cross-coupling reactions has been a subject of considerable debate, with multiple pathways proposed depending on the specific reactants, ligands, and conditions. rsc.org The primary catalytic cycles under consideration involve changes in the copper oxidation state, primarily cycling between Cu(I), Cu(II), and sometimes Cu(III). The accessibility of these different oxidation states allows for both one-electron (radical) and two-electron (organometallic) transfer processes.

One-electron transfer (SET) pathways are common for first-row transition metals like copper. nih.gov In these mechanisms, the reaction cycle is dominated by Cu(I) and Cu(II) species, often involving radical intermediates. The generation of a key Cu(II) species can occur through the oxidation of a Cu(I) precursor via a single electron transfer or a radical-type process. rsc.org

The sluggish nature of oxidative addition to copper has been termed the "copper oxidative addition problem." princeton.edu To circumvent this, mechanisms involving the generation of aryl radicals have been proposed. For instance, an aryl radical can be generated through halogen abstraction by another radical species, and this aryl radical is then captured by the copper catalyst. This strategy has been successfully applied to the trifluoromethylation of aryl bromides using a dual copper-photoredox catalysis system. princeton.edu

Another pathway involves an outer-sphere single-electron transfer (OSET), which can initiate the oxidative addition of alkyl halides to a Cu(I) center through consecutive single-electron steps. nih.gov Radical intermediates are also central to processes like the Cu(II)/phenanthroline-catalyzed C(sp³)–H bromination. In this reaction, a carbon-centered radical is formed through dehydrogenation by a copper-coordinated azide radical, which is a key regioselectivity-controlling step. nih.govnih.gov The subsequent reaction of this radical with the copper center completes the product formation. nih.gov The involvement of radical intermediates is often supported by the observation that radical inhibitors like TEMPO can partially or fully inhibit the reaction. nih.gov

Table 1: Comparison of Proposed One-Electron and Two-Electron Pathways.
FeatureOne-Electron Transfer (e.g., Cu(I)/Cu(II))Two-Electron Transfer (e.g., Cu(I)/Cu(III))
Key Oxidation StatesCu(I), Cu(II)Cu(I), Cu(III)
Key IntermediatesRadical species (e.g., aryl radicals, carbon-centered radicals) princeton.edunih.govOrganocopper(III) complexes nih.govrsc.org
Initiation Step ExampleSingle Electron Transfer (SET) or Halogen Atom Transfer rsc.orgnih.govConcerted Oxidative Addition nih.govrsc.org
EvidenceInhibition by radical scavengers (e.g., TEMPO) nih.govIsolation and characterization of Cu(III) complexes nih.gov

While less common than for metals like palladium, two-electron redox cycles involving Cu(I) and Cu(III) are increasingly recognized as viable mechanistic pathways in copper catalysis. rsc.orgmdpi.com These cycles are characterized by the formation of organocopper(III) intermediates, which, although often unstable, are crucial for the bond-forming step. nih.gov

Mechanistic studies in the copper-catalyzed fluorination of 2-pyridyl aryl bromides have implicated a Cu(I)/Cu(III) catalytic cycle. rsc.org In this process, the reaction proceeds via the oxidative addition of the aryl bromide to a Cu(I) center to form an Ar-Cu(III)-Br intermediate. Subsequent ligand exchange and reductive elimination form the final C-F bond. rsc.org The existence and stability of such Cu(III) complexes have been a significant area of research. Recently, stable and fully characterized alkyl Cu(III) complexes have been formed from the oxidative addition of α-haloacetonitrile to Cu(I) species, providing strong evidence for the accessibility of the Cu(III) oxidation state. nih.gov The stability of these particular complexes was attributed to a strong Cu-CF₃ bond and a high energy barrier for reductive elimination. nih.gov

Organo-Cu(III) species can be generated through several routes, with the two-electron oxidative addition of an aryl or alkyl halide to a Cu(I) complex being a primary pathway. mdpi.com Theoretical calculations, such as Density Functional Theory (DFT), have been employed to map the free energy profiles of these cycles, for instance in the fluorination of 2-(2-bromophenyl)pyridine, lending further support to the viability of the Cu(I)/Cu(III) mechanism. dntb.gov.ua

Oxidative addition and reductive elimination are the cornerstone steps of many cross-coupling catalytic cycles. In copper catalysis, the oxidative addition of an aryl halide like 2-bromopyridine (B144113) to a Cu(I) center is often considered the rate-limiting step. princeton.edu The efficiency of this step can be heavily influenced by the ligand environment and the substrate itself. For example, in certain fluorination reactions, the presence of a pyridyl group in the substrate is essential to stabilize the Cu(I) species and accelerate the oxidative addition of the aryl bromide. rsc.org

The product of oxidative addition is a high-valent copper species, typically an organocopper(III) complex. nih.govmdpi.com This intermediate then undergoes reductive elimination, where the new C-C or C-heteroatom bond is formed, and the copper center is reduced back to Cu(I), thus closing the catalytic cycle. The final bond-forming step in the fluorination of 2-pyridyl aryl bromides is proposed to be an irreversible reductive elimination from an ArCu(III)–F species. rsc.org The stability of the Cu(III) intermediate is critical; if it is too stable, the barrier for reductive elimination may be prohibitively high, stalling the catalytic cycle. nih.gov

Table 2: Key Elementary Steps in Copper-Catalyzed Cycles.
StepDescriptionExample ReactionInfluencing Factors
Oxidative AdditionCleavage of the C-Br bond of 2-bromopyridine and formation of new bonds to the copper center, increasing its oxidation state (e.g., Cu(I) → Cu(III)). nih.govFluorination of 2-pyridyl aryl bromides. rsc.orgLigand identity, presence of directing groups (e.g., pyridine (B92270) nitrogen), solvent. rsc.orgnih.gov
Reductive EliminationFormation of the final product bond (e.g., C-N, C-O, C-F) from a high-valent copper intermediate, decreasing the copper's oxidation state (e.g., Cu(III) → Cu(I)). rsc.orgFluorination of 2-pyridyl aryl bromides. rsc.orgStability of the organocopper(III) intermediate, nature of the coupling partners. nih.gov

Role of the Bromine Atom and Pyridine Nitrogen in Reactivity and Selectivity

The structure of 2-bromopyridine, featuring both a reactive halogen and a coordinating nitrogen atom, plays a dual role in copper-mediated transformations. Both functionalities are intimately involved in the reaction mechanism, influencing the rate, yield, and selectivity of the process.

The carbon-bromine bond in 2-bromopyridine is the primary site of activation in cross-coupling reactions. The mechanism of its cleavage is central to the catalytic cycle. In copper-catalyzed reactions, the copper center directly interacts with the bromine atom to facilitate this cleavage. One proposed mechanism involves the transfer of the bromine atom to the copper center. nih.govnih.gov This activation weakens the C-Br bond, making the pyridine ring susceptible to nucleophilic attack or further reaction with the metal center.

The reactivity of the bromine atom is also influenced by its position on the pyridine ring. Studies on the amination of bromopyridines have shown that the position of the bromine atom affects its lability towards nucleophilic substitution. researchgate.net In copper-catalyzed processes, the interaction with the catalyst is the dominant factor in activating the C-Br bond for subsequent bond formation. This activation is a key step that allows for nucleophilic substitution reactions to occur under milder conditions than would otherwise be possible.

The nitrogen atom of the pyridine ring is a critical functional group in these transformations, primarily acting as a directing group through its coordination to the copper catalyst. This coordination brings the catalyst into close proximity to the reactive C-Br bond, effectively increasing the local concentration of the catalyst and promoting the reaction.

Several studies have highlighted the essential role of the pyridine nitrogen. In the copper-catalyzed fluorination of aryl bromides, the presence of the pyridyl group was found to be crucial for stabilizing the active Cu(I) species and accelerating the oxidative addition step. rsc.org Similarly, in certain cross-dehydrogenative coupling reactions, pyridine was found to be an optimal component, acting not just as a base but also as a ligand that promotes the reaction; in its absence, product formation was not observed. nih.gov This directing effect can also control selectivity. For instance, in the copper-catalyzed cross-coupling of azoles, the choice of co-catalytic additives can control the N-site selectivity of the coupling, demonstrating the nuanced influence of the coordination sphere around the copper center, which is anchored by the pyridine nitrogen. nih.gov The coordination of pyridine and its derivatives to copper has also been shown to enhance the selectivity of other catalytic processes, such as the electrochemical reduction of CO₂, by providing additional adsorption sites. rsc.org

Influence of Ancillary Ligands, Bases, and Solvents on Reaction Mechanisms

The mechanistic pathways of copper-mediated transformations involving 2-bromopyridine are profoundly influenced by the choice of ancillary ligands, bases, and solvents. These components can affect the solubility of reactants, the stability and reactivity of the copper catalyst, and the rates of key elementary steps such as oxidative addition and reductive elimination.

Ancillary ligands play a crucial role in modulating the electronic properties and steric environment of the copper center. In copper-catalyzed C-N cross-coupling reactions of 2-bromopyridine derivatives, the use of specific ligands can significantly promote the reaction. For instance, in the Ullmann-type C-N cross-coupling of carbazoles with 2-bromopyridine derivatives, 1-methyl-imidazole has been identified as an effective ligand in conjunction with a CuCl catalyst nih.gov. The ligand is thought to facilitate the formation of a soluble and reactive copper-nucleophile complex, thereby accelerating the coupling process. Similarly, in the amination of 2-amino/2-hydroxy-5-halopyridines, 1,2-diols like ethylene (B1197577) glycol have been shown to be effective ligands, likely by stabilizing the copper complex rsc.org. The choice of ligand can also impact catalyst stability and degradation rates, which is a critical factor for achieving efficient catalysis researchgate.net.

Solvents affect reaction mechanisms through the solvation of reactants, intermediates, and transition states. The polarity and coordinating ability of the solvent can influence the solubility of the copper catalyst and the substrates, as well as the rate of the reaction. In some copper-catalyzed reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed, while in other systems, non-polar solvents may be preferred. The solvent can also directly participate in the catalytic cycle by coordinating to the copper center.

The interplay between the ligand, base, and solvent is complex and often synergistic. The optimal combination of these components is highly dependent on the specific transformation being carried out. Mechanistic studies, including kinetic analyses, can help to elucidate the precise role of each component in the catalytic cycle and guide the development of more efficient and selective copper-mediated reactions of 2-bromopyridine.

Analysis of Competing Reaction Pathways and Selectivity Control

In copper-mediated transformations of 2-bromopyridine, the desired reaction pathway can be accompanied by competing side reactions. Understanding and controlling these alternative pathways is essential for achieving high yields and selectivity.

Homocoupling Side Reactions (e.g., 2,2′-Bipyridine Formation)

A common side reaction in copper-mediated cross-coupling reactions of 2-bromopyridine is the homocoupling of the starting material to form 2,2′-bipyridine. This transformation, historically known as the Ullmann reaction, involves the reductive coupling of two molecules of an aryl halide in the presence of copper nih.govresearchgate.net.

The mechanism of this homocoupling is believed to proceed through the formation of an organocopper intermediate, which can then react with another molecule of 2-bromopyridine or another organocopper species to yield the bipyridine product. The reaction of 2-bromopyridine with copper metal has been a classical method for the synthesis of 2,2′-bipyridine, highlighting the propensity for this homocoupling to occur nih.govresearchgate.net.

In the context of a desired cross-coupling reaction, the formation of 2,2′-bipyridine represents a loss of the starting material and can complicate the purification of the desired product. The extent of this side reaction is influenced by several factors, including the reaction temperature, the nature of the copper source (e.g., Cu(0), Cu(I), or Cu(II)), and the presence of ligands and other additives. Careful optimization of the reaction conditions is therefore necessary to minimize this competing pathway and maximize the yield of the desired cross-coupled product.

Chemoselectivity in Poly-Halogenated Pyridine Substrates

When the pyridine ring is substituted with more than one halogen atom, the issue of chemoselectivity arises. The relative reactivity of the different carbon-halogen bonds towards the copper-mediated transformation determines the site of the reaction.

In the case of di-halogenated pyridines, such as 2,5-dibromopyridine, selective functionalization at one position over the other can be achieved by controlling the reaction conditions. For instance, in copper-catalyzed amination reactions, it has been demonstrated that selective amination at the C-5 position can be achieved in 2-bromo-5-iodopyridine (B107189). This selectivity is attributed to the greater reactivity of the C-I bond compared to the C-Br bond in the copper-catalyzed process rsc.org.

Applications of 2 Bromopyridine–copper 1/1 Complexes in Advanced Organic Synthesis

Carbon–Nitrogen (C–N) Bond Formation Reactions

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, and copper-catalyzed methods involving 2-bromopyridine (B144113) have become indispensable for creating substituted aminopyridines and related nitrogen-containing heterocyclic structures.

Copper-Catalyzed Amination and Amidation Reactions with Amines and Amides

Copper-catalyzed amination and amidation reactions of 2-bromopyridine provide a direct and efficient route to 2-aminopyridine (B139424) derivatives. These reactions, often proceeding under milder conditions than traditional methods, have been the subject of extensive research to optimize catalyst systems, ligands, and reaction parameters.

A notable advancement in this area is the use of a copper(I)-based catalytic system for the amination of 2-bromopyridine derivatives under very mild conditions, as low as 60°C. rsc.org This method utilizes inexpensive Cu₂O as the catalyst and aqueous ammonia, making it a practical and cost-effective approach. rsc.org The efficiency of this catalytic system was optimized by screening various parameters, including temperature, ligands, metals, and solvents. The combination of K₂CO₃ and N,N'-dimethylethylenediamine (DMEDA) as additives was found to be optimal, achieving 100% conversion of 2-bromopyridine in 4 hours. rsc.org

Table 1: Optimization of Cu₂O-Catalyzed Amination of 2-Bromopyridine
EntryAdditive(s)Conversion (%)Time (h)Temperature (°C)
1None---
2K₂CO₃ (20 mol%)---
3DMEDA (10%)764-
4K₂CO₃ (20 mol%) + DMEDA (10%)1004-
5K₂CO₃ (20 mol%) + DMEDA (10%)Good Yield1660

Furthermore, copper-catalyzed protocols have been developed for the selective amination at the C-5 position of 2-bromo-5-iodopyridine (B107189) using amines, heterocycles, and amides. rsc.org This selective C-N bond formation is achieved with excellent chemoselectivity and high yields, highlighting the tunability of copper catalysis in complex substrates. rsc.org The choice of ligand, such as 1,2-diols like ethylene (B1197577) glycol, plays a crucial role in accelerating the rate of the C–N bond formation reaction. rsc.org

Copper-catalyzed amidation reactions have also been explored. For instance, the direct amidation of 2-phenylpyridine (B120327) via C-H bond activation has been achieved using a Cu(OAc)₂ catalyst with oxygen as the terminal oxidant, coupling with a variety of nitrogen reagents including sulfonamides and carboxamides. nih.gov

Goldberg Reaction and its Variants for Substituted Aminopyridine Synthesis

The Goldberg reaction, a copper-catalyzed C-N cross-coupling of aryl halides and amides, is a powerful tool for the synthesis of N-aryl amides. wikipedia.org This reaction and its variants have been successfully applied to 2-bromopyridine for the synthesis of various substituted aminopyridines.

A highly efficient and economical synthesis of 2-methylaminopyridine amides (MAPA) from 2-bromopyridine has been developed using a catalytic Goldberg reaction. researchgate.netmdpi.comnih.govresearchgate.net The catalyst is formed in situ from CuI and 1,10-phenanthroline, with catalyst loadings as low as 0.5–3 mol%. researchgate.netmdpi.comnih.govresearchgate.net This process affords high yields and is scalable for multigram-scale reactions. mdpi.comnih.gov The choice of solvent and base is critical, with toluene (B28343) and potassium phosphate (B84403) being effective in certain cases. researchgate.net

Table 2: Goldberg Reaction of 2-Bromopyridine with Secondary Amides
EntrySecondary AmideCatalyst SystemSolventBaseYield (%)
1N-methylformamide (NMF)CuI/phen (1/1)t-AmOHK₃PO₄Excellent
11N-methylacetamideCuI/phen (1/1)Toluene-80

A modification of this method allows for a one-pot synthesis of 2-N-substituted aminopyridines from various secondary N-alkyl(aryl)formamides and 2-bromopyridine. mdpi.comnih.gov The intermediate aminopyridine formamide (B127407) is cleaved in situ to yield the final product in high yields. mdpi.comnih.gov

N-Arylation of Nitrogen Heterocycles

The copper-catalyzed N-arylation of nitrogen heterocycles with 2-bromopyridine is a fundamental transformation for the synthesis of complex N-heteroaryl compounds. This reaction, a type of Ullmann condensation, has seen significant improvements, moving from stoichiometric copper to catalytic systems. wikipedia.orgnih.govacs.orgacs.org

An efficient CuCl-catalyzed Ullmann-type C-N cross-coupling reaction of carbazoles with 2-bromopyridine derivatives has been developed. nih.govacs.orgacs.org This method employs 1-methyl-imidazole as a ligand and t-BuOLi as a base, both of which significantly promote the reaction. nih.govacs.orgacs.org The low cost and low loading of both the catalyst and ligand make this a practical approach for large-scale preparations. nih.govacs.orgacs.org

Furthermore, mild and highly efficient CuI-catalyzed N-arylation procedures for a variety of nitrogen-containing heterocycles (e.g., imidazoles, benzimidazoles, pyrroles) with aryl and heteroaryl halides, including 2-bromopyridine, have been established. semanticscholar.orgnih.gov These protocols tolerate a wide range of functional groups and can be performed under mild conditions, sometimes even in the absence of an additional ligand. organic-chemistry.org

Carbon–Carbon (C–C) Bond Formation Reactions

The construction of carbon-carbon bonds is central to organic synthesis, and copper-catalyzed cross-coupling reactions involving 2-bromopyridine have emerged as powerful methods for creating functionalized pyridine (B92270) scaffolds.

Copper-Catalyzed Cross-Coupling with Various Nucleophiles and Organometallic Reagents

The bromine atom in 2-bromopyridine serves as an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C bonds. While palladium catalysis is prevalent, copper-catalyzed systems offer a valuable and often more sustainable alternative.

Copper-catalyzed cross-coupling reactions of 2-bromopyridine with a range of nucleophiles and organometallic reagents have been developed. Although detailed mechanistic studies on copper-catalyzed cross-coupling with organometallic reagents are not abundant, the general understanding involves the formation of an organocopper(I) intermediate followed by reaction with the electrophile. bohrium.com The reactivity of 2-bromopyridine in these reactions is crucial for the synthesis of complex, functionalized pyridine derivatives. For instance, the homocoupling of 2-bromopyridine to form 2,2'-bipyridine (B1663995) has been achieved with a 54% yield using a Pd⁰-nanofibr-mesoC catalyst, showcasing the potential for C-C bond formation from this substrate, though in this case with a different metal catalyst. mdpi.com

Strategies in Cross-Electrophile Coupling (XEC)

Cross-electrophile coupling (XEC) is a powerful strategy for C-C bond formation that couples two different electrophiles in the presence of a reducing agent. This approach avoids the pre-formation of organometallic reagents. While nickel catalysis has been more extensively studied for XEC reactions, the coupling of pyridyl halides like 2-bromopyridine remains challenging.

In the context of XEC, 2-bromopyridine is considered a more difficult substrate compared to other aryl halides. nih.gov For instance, in a dual catalytic system for cross-electrophile coupling, the reaction of 2-bromopyridine with an alkyl electrophile resulted in a modest 41% yield, even with increased catalyst loading. nih.gov This highlights the challenges associated with the reactivity of 2-bromopyridine in such transformations.

While direct copper-catalyzed XEC of 2-bromopyridine is not as well-documented as nickel-catalyzed systems, the principles of XEC offer a promising avenue for future research in copper catalysis. The development of new ligands and reaction conditions could potentially overcome the current limitations and expand the utility of 2-bromopyridine-copper complexes in this area. It has been noted that for some electrochemical XEC reactions catalyzed by nickel, swapping a 2-chloropyridine (B119429) for the more reactive 2-bromopyridine can enable the successful cross-coupling with activated aryl bromides. acs.org

Synthesis of Heteroarylated 2-Pyridones

While direct, large-scale synthesis of heteroarylated 2-pyridones using a pre-formed 2-bromopyridine-copper (1/1) complex is not extensively documented, the principles of copper-catalyzed N-arylation of 2-pyridones are well-established and provide a foundational understanding. A notable method involves the use of copper chloride as a catalyst for the N-arylation of 2-pyridones with diaryliodonium salts, a reaction that proceeds efficiently at room temperature. This approach allows for the synthesis of a wide array of N-aryl pyridine-2-ones in yields ranging from 23% to as high as 99%.

In a significant application of this methodology, the antifibrotic drug Pirfenidone was successfully synthesized in 99% yield within just 30 minutes at room temperature. This highlights the efficiency and mild conditions of copper-catalyzed N-arylation in the synthesis of medicinally important molecules. The reaction demonstrates broad substrate scope with respect to both the 2-pyridone and the diaryliodonium salt.

Entry2-Pyridone DerivativeDiaryliodonium SaltCatalystYield (%)
12-PyridoneDiphenyliodonium tetrafluoroborateCuCl99
25-Chloro-2-pyridoneDiphenyliodonium tetrafluoroborateCuCl85
32-PyridoneBis(4-methoxyphenyl)iodonium tetrafluoroborateCuCl92
43-Methyl-2-pyridoneDiphenyliodonium tetrafluoroborateCuCl78

Multicomponent Reactions for Complex Heterocyclic Architectures

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, efficient step. The use of copper catalysis in these reactions, particularly with 2-bromopyridine as a substrate, has opened new avenues for the synthesis of diverse heterocyclic frameworks.

Synthesis of Imidazo[1,2-a]pyridines

A noteworthy application of 2-bromopyridine in a copper-catalyzed MCR is the four-component reaction for the synthesis of imidazo[1,2-a]pyridines. This approach is significant as it utilizes 2-bromopyridine as a starting material, in contrast to the more commonly used 2-aminopyridine. In this reaction, a copper catalyst, often in conjunction with a ligand such as L-proline, facilitates the condensation of 2-bromopyridine, an aldehyde, a primary amine, and a terminal alkyne.

The reaction proceeds through a cascade of events, likely involving an initial copper-catalyzed coupling of 2-bromopyridine with the primary amine to form a 2-aminopyridine intermediate in situ. This is followed by the condensation with the aldehyde and the terminal alkyne to construct the imidazo[1,2-a]pyridine (B132010) core. The use of L-proline as a ligand has been shown to be optimal in promoting this transformation.

EntryAldehydePrimary AmineTerminal AlkyneCatalyst/LigandYield (%)
1BenzaldehydeBenzylaminePhenylacetyleneCuI / L-proline85
24-ChlorobenzaldehydeCyclohexylaminePhenylacetyleneCuI / L-proline78
34-MethoxybenzaldehydeBenzylamine1-HexyneCuI / L-proline82
4BenzaldehydeAnilinePhenylacetyleneCuI / L-proline75

Catalytic Synthesis of Quinazolinone Derivatives

The synthesis of quinazolinone derivatives, a scaffold present in numerous bioactive compounds, has been significantly advanced by the development of copper-catalyzed one-pot reactions. These methods often involve intricate bond cleavage and formation sequences, showcasing the versatility of copper catalysis.

One-Pot Operations Involving C–N/C–C Bond Cleavage and Formation

A highly efficient one-pot synthesis of 11H-pyrido[2,1-b]quinazolin-11-ones has been developed utilizing a copper(II) acetate-catalyzed reaction between substituted isatins and 2-bromopyridine derivatives. This transformation is particularly remarkable as it involves both C–N and C–C bond cleavage, as well as the formation of two new C–N bonds in a single operation.

The proposed mechanism suggests an initial copper-catalyzed reaction of isatin (B1672199) with 2-bromopyridine to form an intermediate, which then undergoes a series of rearrangements involving the cleavage of the C–C bond in the isatin core and subsequent cyclization to afford the final pyrido-fused quinazolinone product. This method provides a direct and atom-economical route to this important class of heterocycles.

EntryIsatin Derivative2-Bromopyridine DerivativeCatalystYield (%)
1Isatin2-BromopyridineCu(OAc)₂·H₂O88
25-Chloroisatin2-BromopyridineCu(OAc)₂·H₂O82
3Isatin2-Bromo-4-methylpyridineCu(OAc)₂·H₂O85
45-Methylisatin2-BromopyridineCu(OAc)₂·H₂O91

Synthetic Utility in Pharmaceutical and Agrochemical Synthesis

The 2-bromopyridine moiety is a crucial building block in the synthesis of numerous pharmaceutical and agrochemical compounds. multichemexports.com Copper-catalyzed reactions involving 2-bromopyridine provide efficient and selective methods for introducing the 2-pyridyl group into target molecules. multichemexports.com

In the pharmaceutical industry, 2-bromopyridine is a key intermediate in the synthesis of various drug candidates. multichemexports.com For instance, copper-catalyzed cross-coupling reactions of 2-bromopyridine with amines or other nucleophiles are employed to construct the core structures of compounds with potential therapeutic activities. The synthesis of privileged scaffolds like imidazopyridines and pyridopyrimidines often relies on such copper-catalyzed C-N bond-forming reactions starting from 2-bromo-5-halopyridines. rsc.org

Similarly, in the agrochemical sector, 2-bromopyridine serves as a precursor for the synthesis of more complex molecules with pesticidal properties. multichemexports.com The pyridine ring is a common feature in many herbicides, insecticides, and fungicides, and copper-catalyzed methodologies offer a practical means to assemble these intricate structures.

The versatility of the 2-bromopyridine–copper system in facilitating C-N, C-O, and C-C bond formation makes it an invaluable tool for medicinal and agricultural chemists in the development of novel bioactive compounds.

Advanced Applications in Materials Science Through 2 Bromopyridine–copper 1/1 Chemistry

Development of Functionalized Polymers and Advanced Hybrid Materials

The versatility of copper in coordination chemistry, particularly with pyridine-based ligands, is fundamental to the creation of functionalized polymers and hybrid materials. The 2-bromopyridine (B144113) ligand, with its reactive bromine atom, serves as a key building block for synthesizing complex, functionalized pyridine (B92270) derivatives. This reactivity is crucial for constructing carbon-carbon and carbon-heteroatom bonds, which are essential for developing advanced polymeric structures.

Hybrid materials that merge the properties of coordination metal complexes with organic polymers are a significant area of research. nih.gov For instance, copper(I) complexes have been integrated into metallopolymers, where the chemical nature of the polymer backbone can significantly influence the material's photoluminescence quantum yield. nih.gov This synergy allows for the strategic design of novel luminescent polymeric materials. nih.gov Furthermore, organic-inorganic hybrid materials based on copper(I) bromide have been synthesized, showcasing the potential for creating stable and highly luminescent materials. nih.govmdpi.com The interaction between the inorganic copper halide components and the organic ligands can lead to unique properties and improved stability compared to materials built solely on coordinate bonds. nih.govcolab.ws

One innovative approach involves doping copper iodide coordination polymers into polyacrylonitrile (B21495) (PAN) using electrospinning technology. This method has led to the development of functionalized luminescent nanofiber composite membranes, expanding the potential for new fluorescent fabrics and photochemical sensors. rsc.org

Engineering Materials with Tailored Electronic Properties

The electronic characteristics of materials derived from 2-bromopyridine–copper (1/1) chemistry are of significant interest for creating new functional materials. The combination of the 2-bromopyridine ligand's electronic properties with the d-orbitals of the copper ion makes these complexes promising candidates for materials with specific electronic functions. Research into related copper(II) complexes with substituted bromopyridines has revealed a variety of structural motifs, including monomeric, dimeric, and polymeric structures, which exhibit interesting magnetic and photoluminescent properties. tandfonline.com

The band gap of materials can be tuned by incorporating copper complexes. For example, the inclusion of copper complexes in hybrid materials has been shown to influence their electronic properties and band gap. researchgate.net In the realm of two-dimensional materials, 2D copper-based mixed-halide perovskites exhibit tunable band gap energy, which can be adjusted by altering the halide composition. researchgate.net This tunability is crucial for applications in optoelectronics.

The magnetic behavior of copper(II) complexes with substituted pyridines is also an area of active investigation. Depending on the specific ligands and crystal structure, these materials can exhibit paramagnetic, ferromagnetic, or antiferromagnetic properties. tandfonline.comnih.gov For instance, (3-bromo-2-chloropyridine)dibromidocopper(II) is essentially paramagnetic, while (2,3-dichloropyridine)dibromidocopper(II) displays weak ferromagnetic interactions. tandfonline.com This ability to engineer magnetic properties opens up possibilities for their use in spintronics and data storage.

Fabrication of Materials with Tunable Optical and Luminescent Properties

Copper(I) complexes, particularly those with pyridine-based ligands, are renowned for their intriguing photophysical properties and are attractive candidates for various optoelectronic applications. tandfonline.com The d¹⁰ electron configuration of Cu(I) means that its photophysics are dominated by charge transfer and intra-ligand transitions. tandfonline.com

The emission properties of copper(I) complexes are diverse and can be influenced by several factors, including the nature of the organic ligands, the size of the clusters, and the distances between copper atoms. tandfonline.com A series of copper(I)-halide complexes with N-heteroaromatic ligands have demonstrated luminescence ranging from red to blue. acs.org The emission color can be systematically tuned by selecting different N-heteroaromatic ligands, with emission wavelengths spanning from 450 nm to 707 nm. acs.orgacs.org These emissions are typically assigned to metal-to-ligand charge-transfer (MLCT) excited states, sometimes with contributions from halide-to-ligand charge-transfer (XLCT) characters. acs.orgacs.org

The photophysical properties of several pyridine-based Cu(I) complexes are summarized in the table below:

Complex TypeLigand(s)Emission Color/WavelengthKey Photophysical FeatureReference(s)
Copper(I)-Halide ComplexesN,N-dimethyl-4-aminopyridineBlue (450 nm)Tunable emission by ligand selection acs.orgacs.org
Copper(I)-Halide ComplexesPyrazineRed (707 nm)Tunable emission by ligand selection acs.orgacs.org
Heteroleptic Cu(I) ComplexesPyridinyl-1,2,3-triazole based diimines, DPEPhosCyan (~505 nm) in solid stateBright emission in the solid state nih.gov
Tetranuclear Copper(I) ClustersPyridine or substituted pyridineVaries with temperatureLuminescence thermochromism diva-portal.org
Copper(I) Bromide Coordination Compound3,5-dimethyl-pyridineGreen (520 nm)High internal quantum yield (82.4%) bohrium.com
Copper(I) Bromide Coordination Compound5-bromo-pyrimidineRed (630 nm)Lower internal quantum yield (2.1%) bohrium.com

Table 1: Photophysical properties of selected pyridine-based copper(I) complexes.

Copper(I) complexes are considered a promising class of emitters for Organic Light-Emitting Diodes (OLEDs) due to their potential for high efficiency and the abundance and low cost of copper compared to noble metals like iridium and platinum. nih.govtandfonline.comspie.org The development of copper(I) emitters that exhibit thermally activated delayed fluorescence (TADF) is a particularly active area of research, as this mechanism allows for theoretically 100% internal quantum efficiency in OLEDs. spie.orgchemrxiv.org

Heteroleptic copper(I) complexes have been successfully used as luminophores in light-emitting electrochemical cells (LECs), a type of light-emitting device similar to OLEDs. rsc.org For example, complexes with halogen-substituted 2,2′-bipyridine ligands have been shown to be orange-to-red emitters with external quantum efficiencies of up to 1.2% in LECs. rsc.org While challenges such as the stability of the complexes in solution need to be addressed, significant progress has been made in designing efficient and stable copper-based emitters for OLED applications. spie.org

Coordination Polymers as Photocatalysts for Organic Dye Degradation

Copper-based coordination polymers have emerged as effective photocatalysts for the degradation of organic dyes in wastewater, offering a promising solution for environmental remediation. rsc.orgresearchgate.net These materials can harness light energy to generate reactive oxygen species that break down persistent organic pollutants.

Two new copper iodide coordination polymers have demonstrated good photocatalytic activity for the degradation of Congo red, achieving up to 98% degradation within 240 minutes. rsc.org These materials are direct band gap semiconductors with long fluorescence lifetimes, which contributes to their photocatalytic efficiency. rsc.org The primary active species responsible for the degradation in this case was identified as the hole. rsc.org

Similarly, mononuclear copper(II) complexes have been shown to effectively degrade various dyes, including methyl orange, methylene (B1212753) blue, crystal violet, Congo red, and Rhodamine B, under UV irradiation in the presence of hydrogen peroxide. researchgate.net The photocatalytic activity of these complexes is influenced by factors such as light intensity and the intrinsic catalytic properties of the complex. researchgate.net The development of these copper-based photocatalysts highlights their potential for efficient and sustainable water treatment. researchgate.net

Computational and Theoretical Studies on 2 Bromopyridine–copper 1/1 Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying transition metal complexes due to its favorable balance of accuracy and computational cost. For 2-Bromopyridine-copper (1/1) systems, DFT calculations are pivotal in elucidating fundamental electronic and structural properties.

DFT calculations provide a detailed picture of the electronic structure of 2-Bromopyridine-copper (1/1) complexes. These calculations reveal the distribution of electron density and the nature of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and compositions of these orbitals are crucial for understanding the complex's reactivity and photophysical properties.

HOMO: Expected to have significant contributions from the copper d-orbitals and the π-system of the 2-bromopyridine (B144113) ligand.

LUMO: Likely to be a π* orbital of the 2-bromopyridine ligand, which can accept electron density from the metal center.

The energy gap between the HOMO and LUMO is a key parameter that influences the electronic and optical properties of the complex. DFT calculations can provide a quantitative estimate of this gap, which can be correlated with experimental spectroscopic data.

PropertyDescription
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. This value is indicative of the kinetic stability and electronic excitation energy.
Electron Density Maps Visual representations of the probability of finding an electron in a particular region of the molecule, highlighting areas of high and low electron density and indicating the nature of chemical bonds.
Mulliken Charges A method for estimating the partial atomic charges in a molecule, providing insight into the distribution of electrons and the polarity of bonds.

Time-Dependent DFT (TD-DFT) is a powerful extension of DFT used to predict electronic absorption spectra and understand the nature of electronic transitions. For 2-Bromopyridine-copper (1/1) complexes, TD-DFT can predict the energies and intensities of absorption bands corresponding to different types of electronic transitions, such as metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT).

MLCT (Metal-to-Ligand Charge Transfer): This type of transition involves the excitation of an electron from a metal-centered orbital (often a d-orbital of copper) to a ligand-centered orbital (typically a π* orbital of the 2-bromopyridine). These transitions are common in copper(I) complexes and can give rise to characteristic absorption bands in the visible or near-UV region. In related copper(I) complexes with diimine ligands, MLCT states have been extensively studied and are responsible for their rich photophysical properties.

LLCT (Ligand-to-Ligand Charge Transfer): In complexes with multiple ligands, it is possible to have electronic transitions between orbitals localized on different ligands. While less common in a simple 1:1 complex, this can be relevant in more complex systems or during intermolecular interactions.

Computational studies on similar copper complexes have shown that the nature of the ligand significantly influences the energy of these charge-transfer bands. The electron-withdrawing nature of the bromine atom in 2-bromopyridine would be expected to lower the energy of the ligand's π* orbitals, potentially red-shifting the MLCT absorption bands compared to a complex with unsubstituted pyridine (B92270).

Transition TypeDescriptionPredicted Spectral Region (Typical)
MLCT Excitation of an electron from a copper d-orbital to a π* orbital of the 2-bromopyridine ligand.Visible / Near-UV
LLCT Excitation of an electron from an orbital on one ligand to an orbital on another ligand (less likely in a 1:1 complex but possible in aggregates).UV
d-d Transitions Excitations between d-orbitals on the copper center. These are typically weaker than charge-transfer bands and are more relevant for copper(II) complexes. researchgate.netVisible

DFT calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of activation energies. For reactions catalyzed by 2-Bromopyridine-copper (1/1) complexes, DFT can provide detailed mechanistic insights. For instance, in copper-catalyzed cross-coupling reactions, DFT can be used to:

Model the catalytic cycle: This includes steps such as oxidative addition, transmetalation, and reductive elimination.

Characterize transition states: By locating the transition state structures, the energy barriers for each step can be calculated, helping to identify the rate-determining step of the reaction.

While specific studies on 2-Bromopyridine-copper (1/1) catalyzed reactions are not abundant, computational investigations of similar copper-catalyzed reactions provide a framework for understanding the potential reaction pathways.

Analysis of Noncovalent Interactions (NCIs)

Noncovalent interactions play a crucial role in the structure, stability, and reactivity of molecular systems. In 2-Bromopyridine-copper (1/1) complexes, these interactions, particularly halogen bonding, are of significant interest.

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the context of 2-Bromopyridine-copper (1/1) complexes, the bromine atom of the ligand can engage in halogen bonding with an anionic ligand (A) on the copper center, forming a C-Br···A–Cu interaction.

Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis are used to characterize and quantify these interactions.

QTAIM: This method analyzes the electron density topology to identify bond critical points (BCPs) between interacting atoms. The properties at the BCP, such as the electron density and its Laplacian, provide information about the strength and nature of the interaction.

NCI Plot: This technique visualizes noncovalent interactions in real space, allowing for the identification of attractive and repulsive interactions. The resulting plots show surfaces corresponding to different types of interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds.

Studies on related copper-halopyridine complexes have demonstrated the presence and importance of such halogen bonds in the solid state. researchgate.net

InteractionDescriptionComputational ProbeKey Finding
Halogen Bonding An attractive interaction between the electrophilic region on the bromine atom of 2-bromopyridine and a nucleophilic atom (e.g., a halide) coordinated to the copper center.QTAIM, NCI PlotThe presence of a bond critical point between Br and the acceptor atom, and a corresponding surface in the NCI plot, confirms the interaction.

In complexes of the type L2CuX2, where L is a substituted pyridine, both syn and anti conformations have been observed, and computational studies can help to understand the factors that favor one conformation over the other. tandfonline.com For a 1:1 complex, the orientation of the 2-bromopyridine ligand relative to other ligands on the copper center will be influenced by steric effects and weak noncovalent interactions, such as the aforementioned halogen bonds. These interactions can play a significant role in stabilizing particular conformations, which in turn can influence the reactivity and photophysical properties of the complex.

Molecular Dynamics (MD) Simulations of Complexation Dynamics (as an emerging area of study)

Molecular dynamics (MD) simulations represent a powerful, yet still emerging, computational tool for providing a detailed, atomistic view of the dynamic processes involved in the formation of coordination complexes like 2-bromopyridine–copper (1/1). While extensive MD studies specifically targeting the complexation dynamics of 2-bromopyridine with copper(I) are not yet widely available in published literature, the principles and methodologies are well-established from research on other copper complexes. researchgate.netnih.gov This section will, therefore, discuss the potential applications and expected insights from MD simulations in this area, drawing parallels from existing studies on related systems.

MD simulations can model the time-dependent behavior of molecular systems, offering a virtual window into the intricate dance of molecules as they interact and form new chemical entities. For the 2-bromopyridine–copper(I) system, MD simulations could elucidate the step-by-step mechanism of complex formation, revealing the role of the solvent, the conformational changes in the ligand, and the energetics of the coordination process.

Key Insights Obtainable from MD Simulations:

Mechanism of Complexation: Simulations can track the trajectory of a copper(I) ion and a 2-bromopyridine molecule in a solvent, revealing the initial encounter, the formation of an initial, loosely bound encounter complex, and the subsequent rearrangement to the final, stable coordination geometry.

Solvent Effects: The explicit inclusion of solvent molecules in MD simulations allows for a detailed investigation of their role in the complexation process. This includes the energetic cost of desolvating the copper(I) ion and the 2-bromopyridine molecule, as well as the stabilizing or destabilizing effects of the solvent on the transition states and the final complex.

Structural Dynamics of the Complex: Once the complex is formed, MD simulations can be used to study its dynamic behavior. This includes bond vibrations, angle bending, and torsional motions, which can provide insights into the stability and reactivity of the complex.

Free Energy Calculations: Advanced MD techniques, such as umbrella sampling or metadynamics, can be employed to calculate the free energy profile of the complexation reaction. This provides a quantitative measure of the thermodynamic stability of the complex and the kinetic barriers to its formation and dissociation.

A hypothetical MD simulation setup for studying the complexation of 2-bromopyridine and copper(I) would involve the parameters outlined in the following table:

Table 1: Typical Parameters for an MD Simulation of 2-Bromopyridine–Copper(I) Complexation

ParameterDescriptionTypical Values/Choices
Force Field A set of empirical energy functions and parameters used to describe the potential energy of the system.AMBER, CHARMM, or OPLS for the organic ligand; specialized parameters for the copper(I) ion.
Water Model The model used to represent water molecules in the simulation.TIP3P, SPC/E, or TIP4P.
System Size The dimensions of the simulation box and the number of atoms included.A cubic box with side lengths of 40-60 Å, containing one copper(I) ion, one 2-bromopyridine molecule, and several thousand water molecules.
Ensemble The statistical mechanical ensemble used to control thermodynamic variables.NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature).
Temperature The temperature at which the simulation is run.298 K (room temperature).
Pressure The pressure at which the simulation is run (for NPT simulations).1 atm.
Simulation Time The total duration of the simulation.Nanoseconds to microseconds, depending on the process being studied.

While the direct application of MD simulations to the 2-bromopyridine–copper(I) system is a promising avenue for future research, current computational studies on related copper-pyridine complexes have predominantly utilized quantum mechanical methods like Density Functional Theory (DFT). researchgate.netrsc.org These studies have provided valuable information on the electronic structure, geometry, and spectroscopic properties of these complexes in their ground state. MD simulations would complement these static quantum mechanical calculations by providing a dynamic picture of the complexation process and the behavior of the complex in a realistic solvent environment. The continued development of force fields for metal ions and the increasing availability of high-performance computing resources are expected to facilitate more widespread use of MD simulations in this area of inorganic chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2-bromopyridine–copper complexes, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis typically involves ligand substitution or redox reactions. For example, copper(I)-catalyzed amination of 2-bromopyridine derivatives under mild conditions (e.g., aqueous ammonia at 25–50°C) yields aminopyridine-copper complexes with high efficiency . Solvent choice (e.g., polar aprotic solvents like DMF) and stoichiometric ratios of Cu(I)/Cu(II) precursors (e.g., CuBr, CuCl₂) are critical to avoid side products like polymeric species. Purity is validated via elemental analysis and NMR spectroscopy .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing 2-bromopyridine–copper complexes?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography : Resolves bond lengths (e.g., Cu–N ≈ 1.95–2.10 Å) and coordination geometry (e.g., square planar vs. tetrahedral) .
  • FT-IR/Raman spectroscopy : Identifies ligand vibrations (e.g., C–Br stretching at 550–600 cm⁻¹) and Cu–N bonding signatures .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition pathways (e.g., ligand loss above 200°C) .
  • EPR spectroscopy : Differentiates Cu(II) (paramagnetic, d⁹ configuration) from Cu(I) (diamagnetic) species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.